molecular formula C15H10ClIN2O3S B251660 Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

Cat. No. B251660
M. Wt: 460.7 g/mol
InChI Key: YMTDKSSZQUOZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CIAMT or MCI-154, and it has been synthesized through a complex method involving multiple steps.

Mechanism of Action

The mechanism of action of CIAMT involves its ability to bind to specific enzymes and proteins, leading to inhibition of their activity. CIAMT has been shown to inhibit the activity of enzymes such as protein kinases and phosphodiesterases, which are involved in various cellular processes. This inhibition leads to a decrease in cell proliferation and an increase in cell death, making CIAMT a potential anti-cancer agent.
Biochemical and Physiological Effects:
CIAMT has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, CIAMT has been shown to inhibit the activity of specific proteins involved in cell growth and survival, leading to a decrease in cell proliferation and an increase in cell death. In addition, CIAMT has been shown to modulate signaling pathways involved in inflammation and immune response, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

CIAMT has several advantages as a research tool, including its ability to selectively target specific enzymes and proteins, its potential as a lead compound for drug discovery, and its unique chemical structure. However, CIAMT also has limitations, including its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for research on CIAMT, including the development of new analogs with improved efficacy and safety, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in material science. In addition, further studies are needed to understand the mechanism of action of CIAMT and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of CIAMT involves a series of reactions starting from 2-chloro-5-iodobenzoic acid. The acid is first converted to an acid chloride using thionyl chloride, followed by reaction with methyl 3-methylthiophene-2-carboxylate to form an ester. The ester is then reacted with 2-amino-4,5-dicyano-1,3-thiazole to form the final product, CIAMT.

Scientific Research Applications

CIAMT has been studied for its potential application in various scientific fields, including cancer research, drug discovery, and material science. In cancer research, CIAMT has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways. In drug discovery, CIAMT has been used as a lead compound to develop new drugs with improved efficacy and safety. In material science, CIAMT has been used to create new materials with unique properties.

properties

Molecular Formula

C15H10ClIN2O3S

Molecular Weight

460.7 g/mol

IUPAC Name

methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C15H10ClIN2O3S/c1-7-10(6-18)14(23-12(7)15(21)22-2)19-13(20)9-5-8(17)3-4-11(9)16/h3-5H,1-2H3,(H,19,20)

InChI Key

YMTDKSSZQUOZFR-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)OC

Origin of Product

United States

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